molecular formula C22H32O5 B1254196 Aplyviolene

Aplyviolene

Cat. No.: B1254196
M. Wt: 376.5 g/mol
InChI Key: KUMXKDACHVUJFQ-XBVKSZALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplyviolene is a natural product found in Chelonaplysilla with data available.

Scientific Research Applications

Synthesis and Structure Elucidation

  • Aplyviolene Synthesis : The synthesis of this compound, a complex natural diterpene, has been a significant challenge in organic chemistry. A concise synthesis method for (-)-aplyviolene was developed, focusing on a tertiary radical conjugate addition to form the critical σ-bond in its structure (Schnermann & Overman, 2012).
  • Enantioselective Total Synthesis : The enantioselective total synthesis of this compound was achieved from hydroazulenone, a significant step for understanding its structural complexity and potential applications (Schnermann & Overman, 2011).
  • Isolation and Crystal Structure : From the marine sponge Chelonaplysilla violacea, this compound and other diterpenes were isolated, with the crystal structure of this compound determined to aid in understanding its biological activities (Hambley, Poiner, & Taylor, 1990).

Biological Activities and Potential Applications

  • Antimicrobial Properties : this compound showed antimicrobial activity against Bacillus subtilis, suggesting potential for developing new antibacterial agents (Bobzin & Faulkner, 1991).

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

[(1S,5R,6S,8R)-8-[(1R,3aR,8aS)-1,4,4-trimethyl-8-methylidene-3,3a,5,6,7,8a-hexahydro-2H-azulen-1-yl]-3-oxo-2,7-dioxabicyclo[3.2.1]octan-6-yl] acetate

InChI

InChI=1S/C22H32O5/c1-12-7-6-9-21(3,4)15-8-10-22(5,17(12)15)18-14-11-16(24)26-20(18)27-19(14)25-13(2)23/h14-15,17-20H,1,6-11H2,2-5H3/t14-,15-,17-,18+,19-,20-,22-/m1/s1

InChI Key

KUMXKDACHVUJFQ-XBVKSZALSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2CC(=O)O[C@@H]([C@H]2[C@@]3(CC[C@@H]4[C@H]3C(=C)CCCC4(C)C)C)O1

Canonical SMILES

CC(=O)OC1C2CC(=O)OC(C2C3(CCC4C3C(=C)CCCC4(C)C)C)O1

Synonyms

aplyviolene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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